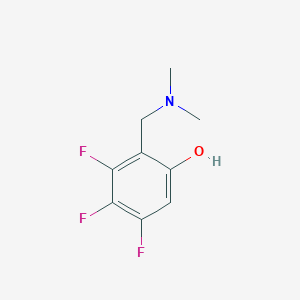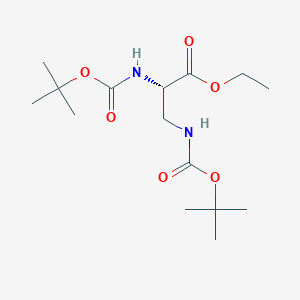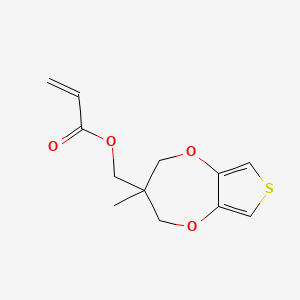
1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% (abbreviated as DPP95) is a type of chemical compound that is used in a variety of scientific research applications. This compound is a member of the pyrazole family and is composed of two benzene rings and a pyrazole ring. It is often used in laboratory experiments due to its relatively low toxicity and high solubility in a variety of solvents.
Applications De Recherche Scientifique
1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% is commonly used in scientific research applications due to its relatively low toxicity and high solubility in a variety of solvents. It has been used in a variety of studies, including those related to enzyme inhibition, DNA binding, and protein-protein interactions. It has also been used to study the structure and function of proteins, as well as to study the effects of drugs on the body.
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to bind to DNA, which can affect gene expression and the regulation of cellular processes.
Biochemical and Physiological Effects
1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% has been shown to affect a variety of biochemical and physiological processes. In particular, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to bind to DNA, which can affect gene expression and the regulation of cellular processes. Additionally, it has been shown to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using 1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% in laboratory experiments is its relatively low toxicity and high solubility in a variety of solvents. This makes it an ideal compound for use in a variety of studies, including those related to enzyme inhibition, DNA binding, and protein-protein interactions. Additionally, its low toxicity makes it a safe compound to use in laboratory experiments. However, one limitation of using 1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% is that it is not as widely available as some other compounds, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research related to 1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95%. These include further studies on its mechanism of action, its effects on biochemical and physiological processes, and its potential use in drug development. Additionally, further research could be conducted to investigate its potential applications in cancer treatment and its ability to inhibit the growth of certain cancer cells. Finally, further research could be conducted to investigate the effects of 1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% on gene expression and the regulation of cellular processes.
Méthodes De Synthèse
1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% can be synthesized through a variety of methods. The most common method involves the reaction of a benzoyl chloride and a pyrazole-5-carboxamide in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces a white, crystalline solid that is then purified by recrystallization. The purified product is then analyzed to ensure that it meets the desired purity standards.
Propriétés
IUPAC Name |
1,3-diphenyl-2-pyrazol-1-ylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17(14-8-3-1-4-9-14)16(20-13-7-12-19-20)18(22)15-10-5-2-6-11-15/h1-13,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHAAPBEWCAQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenyl-2-pyrazol-1-ylpropane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6318858.png)



![t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6318899.png)
![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6318914.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6318920.png)
![(11aR)-3,7-Bis([1,1':3',1''-terphenyl]-5'-yl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6318924.png)
